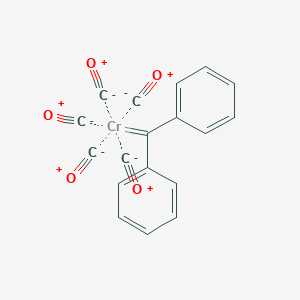![molecular formula C27H38Cl2CrN2O2 B6298047 [2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride CAS No. 1252666-41-3](/img/structure/B6298047.png)
[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4-Bis(N-2-methylphenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride: is a coordination compound featuring a chromium(II) center This compound is notable for its unique structure, which includes two imino groups derived from 2-methylphenyl and two tetrahydrofuran ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Bis(N-2-methylphenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride typically involves the reaction of chromium(II) chloride with 2,4-bis(N-2-methylphenylimino)pentane in the presence of tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the chromium center. The reaction conditions often include:
Solvent: Tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve similar reaction conditions but on a larger scale, with careful control of the inert atmosphere and reaction parameters to ensure consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The chromium(II) center can undergo oxidation to chromium(III) under certain conditions.
Reduction: The compound can participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the tetrahydrofuran ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Various ligands such as phosphines or amines
Major Products:
Oxidation: Chromium(III) complexes
Reduction: Chromium(I) complexes
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Chemistry:
Catalysis: The compound is studied for its potential as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is explored for its role in the synthesis of novel materials with unique properties.
Biology and Medicine:
Biological Studies: While not extensively studied in biological systems, its coordination chemistry can provide insights into the behavior of similar compounds in biological contexts.
Industry:
Polymerization Catalysts: Potential use in the production of polymers with specific properties.
Hydrogenation Reactions: Application in industrial hydrogenation processes.
Mechanism of Action
The mechanism by which [2,4-Bis(N-2-methylphenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride exerts its effects is primarily through its ability to coordinate with various substrates. The chromium center can facilitate electron transfer processes, making it an effective catalyst. The imino and tetrahydrofuran ligands stabilize the chromium center and influence its reactivity.
Comparison with Similar Compounds
- [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride
- 2,3-Bis(N-2-methylphenylimino)butane-chromium(III)-trichloride
Uniqueness:
- Ligand Structure: The specific arrangement of the imino and tetrahydrofuran ligands in [2,4-Bis(N-2-methylphenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride provides unique electronic and steric properties.
- Reactivity: The compound’s reactivity profile is distinct due to the specific coordination environment around the chromium center.
This detailed overview provides a comprehensive understanding of [2,4-Bis(N-2-methylphenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-N,4-N-bis(2-methylphenyl)pentane-2,4-diimine;dichlorochromium;oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.2C4H8O.2ClH.Cr/c1-14-9-5-7-11-18(14)20-16(3)13-17(4)21-19-12-8-6-10-15(19)2;2*1-2-4-5-3-1;;;/h5-12H,13H2,1-4H3;2*1-4H2;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPNBMLQIWKEF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)CC(=NC2=CC=CC=C2C)C.C1CCOC1.C1CCOC1.Cl[Cr]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38Cl2CrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)

![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
![1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298033.png)
-chromium(III)-trichloride](/img/structure/B6298041.png)
![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
